molecular formula C15H10ClN3O5 B11615232 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-nitrophenyl)acetamide

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B11615232
M. Wt: 347.71 g/mol
InChI Key: UVQWAMPMSDLENU-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a benzoxazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated benzoxazole is reacted with 2-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Studies have shown that derivatives of benzoxazole exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound’s structure suggests it could be a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The nitrophenyl group can participate in hydrogen bonding or hydrophobic interactions with biological targets.

    Catalytic Activity: As a ligand, it can stabilize transition metal complexes, facilitating catalytic cycles in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-nitrophenyl)acetamide: The nitro group is positioned differently, which can influence its chemical and biological properties.

Uniqueness

  • The presence of both the chlorinated benzoxazole ring and the nitrophenyl group in 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C15H10ClN3O5

Molecular Weight

347.71 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C15H10ClN3O5/c16-9-5-6-13-12(7-9)18(15(21)24-13)8-14(20)17-10-3-1-2-4-11(10)19(22)23/h1-7H,8H2,(H,17,20)

InChI Key

UVQWAMPMSDLENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-]

Origin of Product

United States

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